(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-13-4-3-10(7-14(13)18)15-9-22-16(20-15)11(8-19)6-12-2-1-5-21-12/h1-7,9H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJCXTVBGMJEZ-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic substitution, where the thiol group of 2-cyanothioacetamide attacks the α-carbon of 3,4-dichlorophenacyl bromide. Subsequent cyclization eliminates HBr, forming the thiazole ring (Table 1).
Table 1: Reaction Conditions for Thiazole Formation
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3,4-Dichlorophenacyl bromide | 10 mmol | Ethanol | Reflux | 2 h | 78% |
| 2-Cyanothioacetamide | 10 mmol | Ethanol | Reflux | 2 h | — |
Key considerations:
Characterization of 4-(3,4-Dichlorophenyl)thiazol-2-ylacetonitrile
The intermediate exhibits distinct spectroscopic properties:
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (s, 1H, thiazole-H), 7.85–7.72 (m, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 4.59 (s, 2H, CH₂CN).
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ESI-MS : m/z 324 [M+H]⁺ (calculated for C₁₁H₆Cl₂N₂S: 324.95).
Knoevenagel Condensation for Acrylonitrile Formation
The second step involves introducing the furan-2-ylacrylonitrile moiety via base-catalyzed condensation, following methodologies for structurally related acrylonitriles.
Reaction Protocol
A mixture of 4-(3,4-dichlorophenyl)thiazol-2-ylacetonitrile (5 mmol) and furfural (5.5 mmol) in ethanol undergoes reflux with piperidine (0.1 mL) for 1 hour (Table 2).
Table 2: Optimization of Knoevenagel Condensation
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 65% |
| Catalyst | Piperidine | 65% |
| Temperature | Reflux | 65% |
| Alternative solvent | DMF | 50% |
Stereoselectivity and Structural Elucidation
The reaction exclusively forms the E-isomer due to steric hindrance during enolate formation. Key analytical data:
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 16.4 Hz, 1H, CH=), 7.92 (s, 1H, thiazole-H), 7.80–7.65 (m, 4H, Ar-H), 7.25 (d, J = 3.2 Hz, 1H, furan-H), 6.85–6.70 (m, 2H, furan-H).
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IR (KBr) : 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
Alternative methodologies for thiazole-acrylonitrile hybrids include:
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One-pot synthesis : Combining cyclocondensation and Knoevenagel steps sequentially reduces purification steps but lowers yield (55%).
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Microwave-assisted synthesis : Accelerates reaction time (30 minutes) but requires specialized equipment.
Challenges and Mitigation Strategies
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Byproduct formation : Trace amounts of Z-isomer (<5%) are removed via recrystallization from ethanol-DMF (9:1).
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Low yields in polar aprotic solvents : DMF induces side reactions, necessitating ethanol for optimal results.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) demonstrate consistent yields (63–67%) under reflux conditions, affirming the method’s robustness for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile. It has shown significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and apoptosis. Its unique structure allows selective binding to these targets, modulating their activity.
Case Study: Antitumor Activity
A study conducted by the National Cancer Institute evaluated this compound against a panel of cancer cell lines. Results indicated an average growth inhibition rate of approximately 50% at concentrations around 15 µM, suggesting strong potential for further development as an anticancer agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Its derivatives exhibit notable efficacy against various pathogens, indicating potential therapeutic applications in treating infectious diseases.
Pharmacokinetics and Toxicity
The pharmacokinetic profile reveals moderate solubility in organic solvents but limited water solubility, which may affect bioavailability. Toxicity studies suggest that while it exhibits high efficacy against cancer cells, it maintains low toxicity to human cells, making it a promising candidate for drug development.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Various human cancer cell lines | ~15 | Significant growth inhibition observed |
| Antimicrobial | Multiple bacterial strains | Low MIC values | Effective against resistant strains |
Mechanism of Action
The mechanism of action of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the furan-2-yl group may play crucial roles in binding to these targets, leading to the observed biological effects. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenyl)acrylonitrile
Uniqueness
The uniqueness of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with thiazole and furan derivatives under appropriate conditions. The structural configuration includes a thiazole ring linked to a furan moiety through an acrylonitrile group, which is crucial for its biological activity.
Structural Formula
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole-containing compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | < 10 | Apoptosis via Bcl-2 inhibition |
| Compound B | Jurkat | < 15 | Cell cycle arrest |
| Target Compound | A431 | < 20 | Mitochondrial dysfunction |
Research indicates that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity by increasing the compound's ability to interact with cellular targets .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies suggest that it exhibits both antibacterial and antifungal activities, making it a candidate for further development in treating infections.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL |
| Escherichia coli | Inhibitory | 64 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
The mechanism of action in antimicrobial activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Case Studies
-
Study on Anticancer Properties :
- A recent study evaluated the effects of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation in HT29 cells, with an IC50 value notably lower than that of standard chemotherapeutics like doxorubicin. The study suggested that the compound induces apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy Assessment :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Cytotoxicity : The compound may induce apoptosis by activating caspases and disrupting mitochondrial membrane potential.
- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile?
The compound is typically synthesized via Knoevenagel condensation , where a thiazole-bearing acetonitrile derivative reacts with a furan-substituted aldehyde. For example, analogous acrylonitriles are prepared by condensing 2-(benzothiazol-2-yl)acetonitrile with aromatic aldehydes in ethanol under reflux, followed by purification via column chromatography . Optimization of reaction conditions (e.g., solvent, catalyst) is critical to achieve high yields and stereoselectivity for the E-isomer.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires UV-Vis spectroscopy (to assess π-conjugation), FTIR (C≡N stretch ~2200 cm⁻¹), and multinuclear NMR (¹H/¹³C for furan/thiazole protons and acrylonitrile geometry). LC-MS or HRMS validates molecular mass and purity. For crystallographic analysis, X-ray diffraction with SHELX software refines unit cell parameters and confirms the E-configuration .
Q. How can researchers mitigate low yields during synthesis?
Low yields often arise from competing side reactions or incomplete condensation. Strategies include:
- Using anhydrous solvents and catalysts like piperidine to accelerate enolate formation.
- Employing microwave-assisted synthesis for faster reaction kinetics.
- Optimizing stoichiometry (e.g., excess aldehyde) to drive the equilibrium .
Advanced Research Questions
Q. How do structural modifications influence the compound’s electronic properties for optoelectronic applications?
Substituents on the thiazole and furan rings modulate the HOMO-LUMO gap . For example, electron-withdrawing groups (e.g., Cl on the phenyl ring) enhance electron affinity, making the compound suitable as an acceptor in organic solar cells . Computational studies (e.g., DFT) predict charge-transfer efficiency, while experimental validation involves cyclic voltammetry and UV-Vis edge absorption analysis .
Q. What methodologies resolve E/Z isomerism during synthesis?
Isomer separation is achieved via reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) or column chromatography using silica gel. The E-isomer typically elutes earlier due to reduced polarity. Crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) can also enrich the E-form .
Q. How can researchers analyze contradictory bioactivity data across studies?
Discrepancies in biological assays (e.g., enzyme inhibition) may stem from:
- Isomer contamination : Validate purity via HPLC before testing.
- Solvent effects : Use DMSO-free buffers to avoid protein denaturation.
- Cellular context : Perform dose-response curves in multiple cell lines. For example, derivatives with morpholine substitutions show varied activity against viral proteases due to steric effects .
Q. What strategies optimize crystallization for X-ray analysis?
Slow evaporation from dichloromethane/methanol mixtures often produces diffraction-quality crystals. If twinning occurs, SHELXL refinement with the TWIN command resolves overlapping reflections. High-resolution data (≤1.0 Å) is critical for accurate anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
